

In Vivo Effects of Ceralifimod on Peripheral Lymphocyte Count: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceralifimod

Cat. No.: B1668400

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceralifimod (ONO-4641) is a selective sphingosine-1-phosphate (S1P) receptor modulator that has demonstrated significant effects on peripheral lymphocyte counts in vivo. As a functional antagonist of the S1P1 receptor, **Ceralifimod** sequesters lymphocytes in secondary lymphoid organs, leading to a dose-dependent reduction of these cells in the bloodstream. This technical guide provides an in-depth overview of the quantitative effects of **Ceralifimod** on peripheral lymphocytes, detailed experimental methodologies for assessing these effects, and visualizations of the underlying biological pathways and experimental workflows. The information presented is collated from clinical trial data and established laboratory protocols to inform researchers and professionals in the field of drug development.

Introduction to Ceralifimod and its Mechanism of Action

Ceralifimod is an orally administered immunomodulator that selectively targets the sphingosine-1-phosphate (S1P) receptors 1 and 5.[1] The trafficking of lymphocytes from secondary lymphoid organs, such as lymph nodes, is dependent on the S1P gradient, which is sensed by the S1P1 receptor on the surface of lymphocytes. By binding to S1P1, **Ceralifimod** internalizes and degrades the receptor, rendering the lymphocytes unresponsive to the S1P gradient.[2] This functional antagonism effectively traps lymphocytes within the lymphoid

tissues, preventing their egress into the peripheral circulation.[3] The resulting reduction in circulating lymphocytes, particularly T cells and B cells, is thought to be the primary mechanism by which **Ceralifimod** exerts its therapeutic effects in autoimmune diseases like multiple sclerosis.

Quantitative Effects on Peripheral Lymphocyte Count

Clinical studies have quantified the dose-dependent effects of **Ceralifimod** on the absolute lymphocyte count (ALC) in healthy subjects. A randomized, double-blind, placebo-controlled study provides the most comprehensive data on this pharmacodynamic effect.

Table 1: Mean Percentage Change in Absolute Lymphocyte Count from Baseline after 14 Days of Treatment

Treatment Group	Dose	Number of Subjects (n)	Mean Percentage Change from Baseline (%)
Ceralifimod	0.01 mg	24	-
Ceralifimod	0.025 mg	24	-
Ceralifimod	0.05 mg	24	-
Ceralifimod	0.10 mg	24	-56%
Fingolimod	0.5 mg	24	-62%
Placebo	-	24	-

Data presented is based on a 14-day treatment period. Upon cessation of treatment, lymphocyte recovery was reported to be faster in the **Ceralifimod** groups compared to the fingolimod group.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in assessing the in vivo effects of **Ceralifimod** on peripheral lymphocyte counts.

Clinical Trial Protocol for In Vivo Assessment

This protocol is a synthesized representation based on the design of a randomized, double-blind, placebo-controlled, parallel-group study.

Objective: To evaluate the effect of different doses of **Ceralifimod** on peripheral blood lymphocyte counts in healthy subjects.

Study Design:

- Participants: Healthy adult volunteers.
- Groups: Multiple **Ceralifimod** dose cohorts (e.g., 0.01 mg, 0.025 mg, 0.05 mg, 0.10 mg), a placebo group, and an active comparator group (e.g., Fingolimod 0.5 mg).
- Administration: Oral, once daily for a fixed duration (e.g., 14 days).
- Blood Sampling: Peripheral blood samples are collected at baseline (pre-dose) and at specified time points throughout the treatment period and after treatment cessation to monitor lymphocyte recovery.

Peripheral Blood Lymphocyte Quantification

3.2.1. Complete Blood Count (CBC) with Differential

A standard complete blood count with a leukocyte differential is the primary method for determining the absolute lymphocyte count.

- Sample Collection: Whole blood is collected via venipuncture into tubes containing an anticoagulant (e.g., K3 EDTA).
- Instrumentation: An automated hematology analyzer (e.g., Coulter® HMX Hematology Analyzer or Sysmex series) is used for analysis. These instruments use principles of electrical impedance and/or flow cytometry to count and differentiate white blood cells.
- Procedure:

- Ensure the hematology analyzer is calibrated and quality-controlled according to the manufacturer's instructions and laboratory standard operating procedures (SOPs).
- Gently mix the anticoagulated blood sample to ensure homogeneity.
- Aspirate the sample into the analyzer.
- The analyzer automatically lyses red blood cells and analyzes the white blood cells to provide counts for total white blood cells, lymphocytes, monocytes, neutrophils, eosinophils, and basophils.
- The absolute lymphocyte count is typically reported in cells per microliter (cells/ μL) or $\times 10^9$ cells per liter ($\times 10^9/\text{L}$).

3.2.2. Flow Cytometry for Lymphocyte Subset Analysis

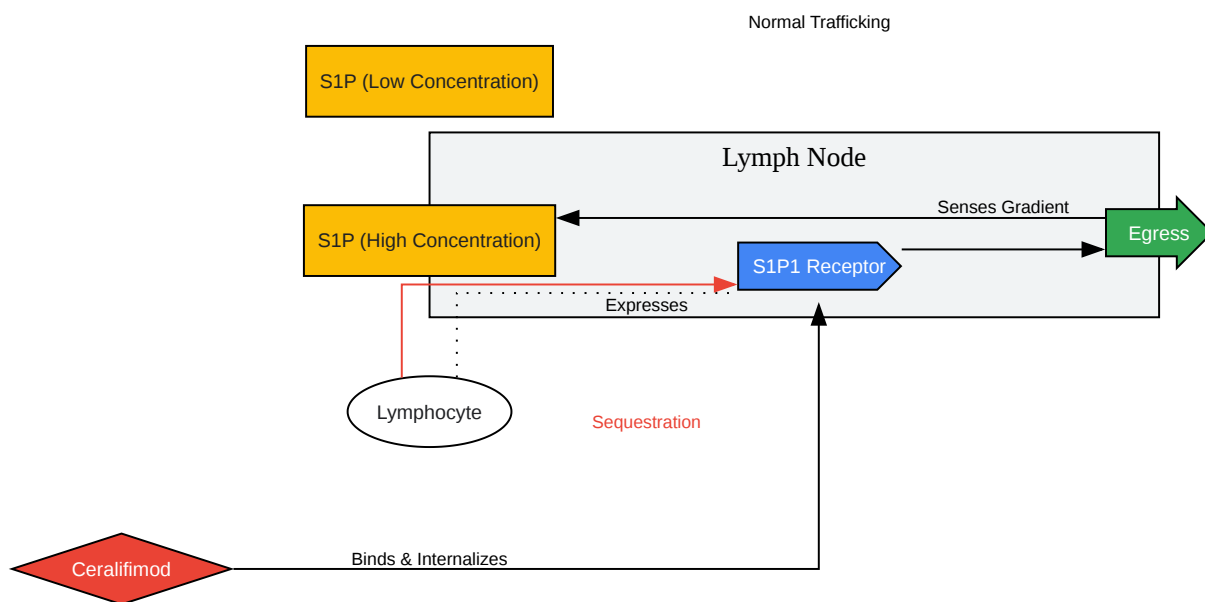
For a more detailed analysis of the effects on different lymphocyte populations (e.g., T cells, B cells, NK cells), multi-color flow cytometry is employed.

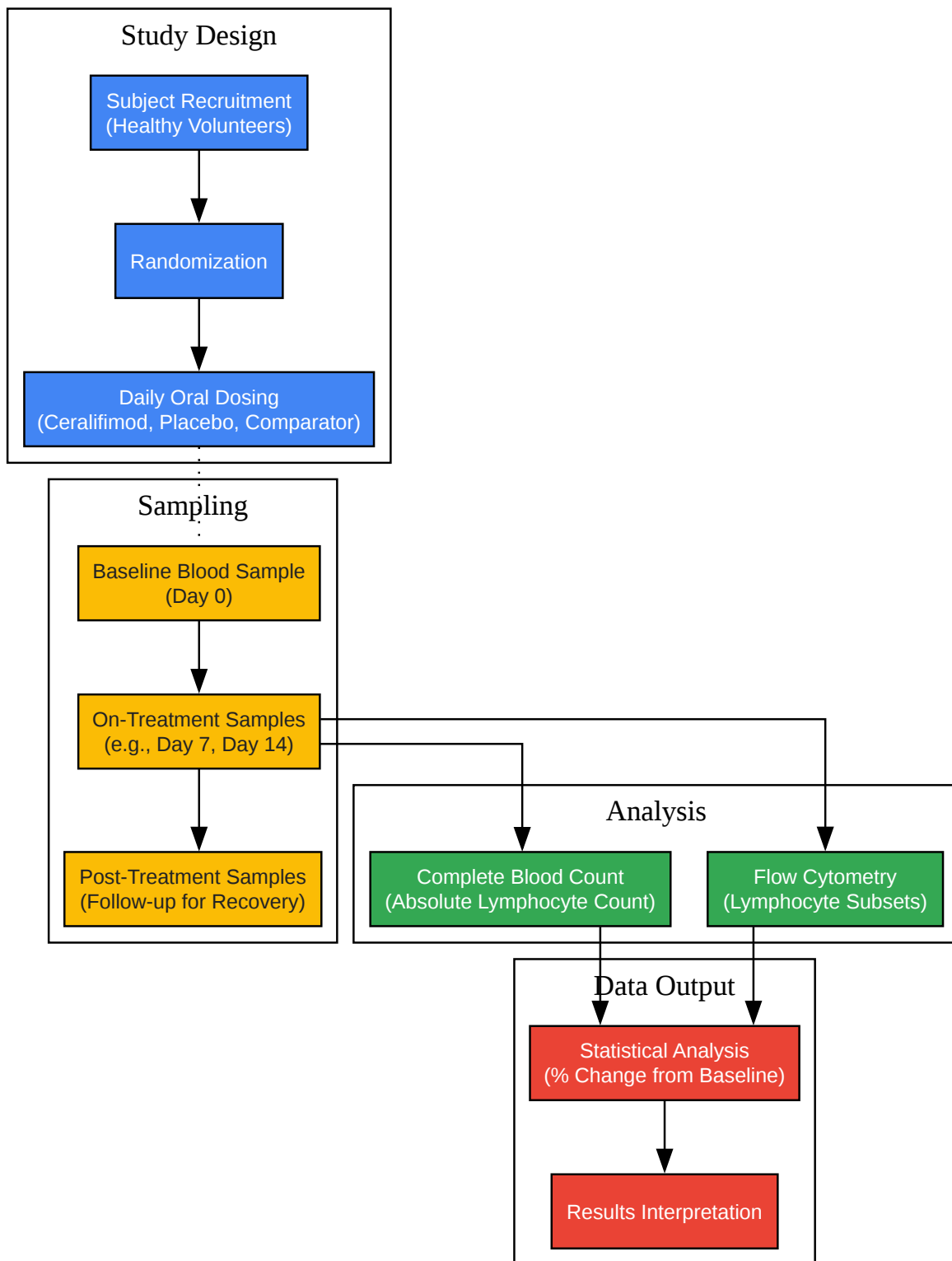
- Sample Preparation:
 - Collect whole blood in EDTA or heparin-containing tubes.
 - Pipette a specific volume of whole blood into a test tube.
 - Add a cocktail of fluorescently-labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD56 for NK cells, CD4 for helper T cells, CD8 for cytotoxic T cells).
 - Incubate in the dark at room temperature or 4°C for a specified time.
 - Add a red blood cell lysis buffer to remove erythrocytes.
 - Wash the remaining leukocytes with a suitable buffer (e.g., PBS with fetal bovine serum).
 - Resuspend the cells in buffer for analysis.
- Flow Cytometry Analysis:

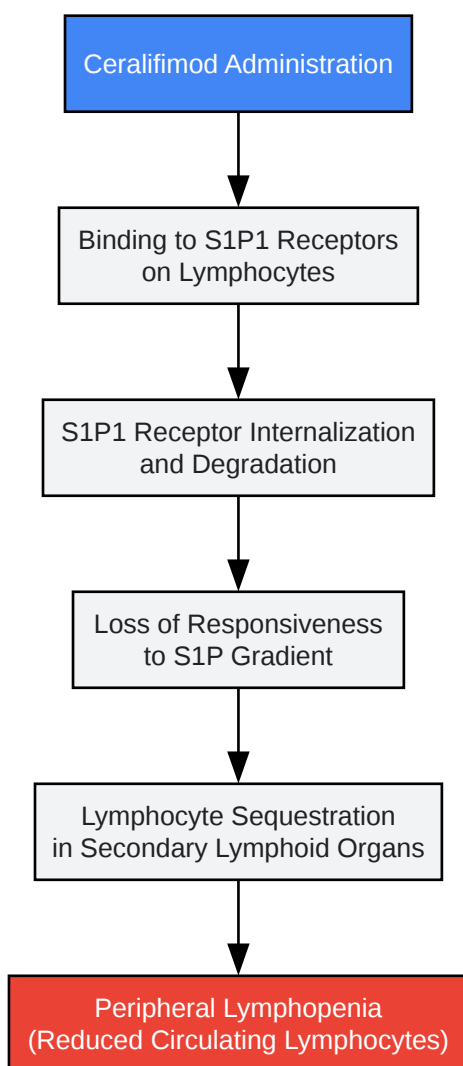
- Acquire the stained cell suspension on a flow cytometer.
- Use a specific gating strategy to identify and quantify lymphocyte subsets. A common strategy involves:
 - Gating on lymphocytes based on their forward scatter (FSC) and side scatter (SSC) properties.
 - Excluding doublets and dead cells.
 - Identifying total T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+).
 - Further gating on the T cell population to distinguish CD4+ and CD8+ subsets.
- The data is analyzed using specialized software to determine the percentage and absolute count of each lymphocyte subset.

Visualizations

Signaling Pathway of S1P Receptor Modulation







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- To cite this document: BenchChem. [In Vivo Effects of Ceralifimod on Peripheral Lymphocyte Count: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668400#in-vivo-effects-of-ceralifimod-on-peripheral-lymphocyte-count]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com